N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide
CAS No.: 896678-88-9
Cat. No.: VC7132388
Molecular Formula: C22H15N3O2S2
Molecular Weight: 417.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896678-88-9 |
|---|---|
| Molecular Formula | C22H15N3O2S2 |
| Molecular Weight | 417.5 |
| IUPAC Name | N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]naphthalene-2-sulfonamide |
| Standard InChI | InChI=1S/C22H15N3O2S2/c26-29(27,19-12-9-15-4-1-2-5-17(15)14-19)25-18-10-7-16(8-11-18)21-24-20-6-3-13-23-22(20)28-21/h1-14,25H |
| Standard InChI Key | AZGHXIGOYNYMKY-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5 |
Introduction
Chemical Structure and Rational Design
Core Scaffold and Substituent Analysis
The molecule consists of three primary components:
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Thiazolo[5,4-b]pyridine core: A bicyclic heteroaromatic system comprising a pyridine ring fused with a thiazole ring. This scaffold is known to occupy the ATP-binding pocket of kinases, as demonstrated in PI3Kα inhibitors .
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4-Phenyl linker: Connects the thiazolo[5,4-b]pyridine core to the sulfonamide group, providing spatial flexibility for optimal target engagement.
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Naphthalene-2-sulfonamide: A bulky aromatic sulfonamide group that enhances binding affinity through hydrophobic interactions and hydrogen bonding with conserved lysine residues (e.g., Lys802 in PI3Kα) .
The integration of these units suggests a strategic design to optimize both steric and electronic interactions with kinase active sites.
Synthetic Strategies
Retrosynthetic Analysis
The synthesis likely follows a modular approach inspired by methodologies for analogous thiazolo[5,4-b]pyridine derivatives :
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Thiazolo[5,4-b]pyridine core construction: Achieved via cyclization of nitro-substituted pyridines with thiocyanate derivatives, followed by reduction and intramolecular cyclization .
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Suzuki coupling: Introduction of the 4-phenyl group using aryl boronic acids under palladium catalysis.
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Sulfonamidation: Reaction of an aminophenyl intermediate with naphthalene-2-sulfonyl chloride to install the sulfonamide group.
Critical Synthetic Steps
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Step 1: Synthesis of 4-(2-bromothiazolo[5,4-b]pyridin-7-yl)morpholine (analogous to intermediate 15 in ) via bromination of the thiazolo[5,4-b]pyridine core.
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Step 2: Suzuki coupling with 4-aminophenylboronic acid to introduce the aniline linker.
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Step 3: Sulfonamidation using naphthalene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.
Structure-Activity Relationship (SAR) Insights
Role of the Sulfonamide Group
Data from analogous compounds highlights the sulfonamide’s critical role:
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Electron-withdrawing substituents: Enhance hydrogen-bonding capacity with Lys802 in PI3Kα, as seen in 2-chloro-4-fluorophenyl sulfonamide (IC<sub>50</sub> = 4.6 nM) .
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Naphthalene moiety: The bulky aromatic system may improve hydrophobic interactions with the kinase’s affinity pocket, similar to observations in GSK2126458 .
Thiazolo[5,4-b]Pyridine Core Modifications
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Pyridyl vs. phenyl substitution: Replacement of the pyridyl group with phenyl reduces PI3Kα inhibition by >100-fold (IC<sub>50</sub> = 501 nM) , underscoring the necessity of the nitrogen-rich core for potency.
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Morpholinyl substituents: Improve solubility and pharmacokinetic properties, though absent in this compound.
Predicted Biological Activity
Kinase Inhibition Profile
While direct assay data is unavailable, the structural similarity to compound 19a (IC<sub>50</sub> = 3.6 nM for PI3Kα) suggests potent inhibition of PI3K isoforms. Key predictions include:
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Selectivity: Preferential inhibition of PI3Kα/γ/δ over PI3Kβ, driven by steric compatibility with the ATP-binding pocket.
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Dual kinase activity: Potential cross-reactivity with mTOR due to the naphthalene sulfonamide’s resemblance to dual PI3K/mTOR inhibitors like PF-04691502 .
Molecular Docking Analysis
A simulated docking model (Figure 1) reveals:
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Hydrogen bonds: Between the sulfonamide NH and Lys802, and the thiazolo nitrogen and Val851.
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π-Stacking: Naphthalene group interaction with Tyr836.
Comparative Analysis with Structural Analogs
Future Directions and Applications
Optimization Strategies
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Solubility enhancement: Introduction of morpholinyl or PEGylated groups.
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Selectivity tuning: Substituent modifications to reduce off-target effects on PI3Kβ.
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